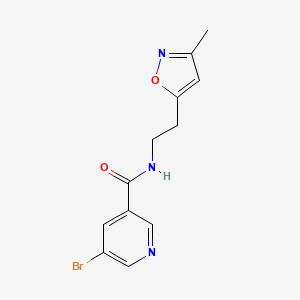
5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)nicotinamide is a chemical compound with the molecular formula C12H12BrN3O2. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been of immense importance due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed us to propose crystallization mechanisms .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like 5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)nicotinamide are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis of Coenzyme Q Analogues
The compound serves as a key intermediate in the synthesis of Coenzyme Qn family, which are vital components in the electron transport chain of mitochondria and bacterial respiratory systems . These analogues exhibit good electron-transfer activity and radical properties, making them significant for studies related to energy production and transfer within biological systems.
Antimicrobial Applications
Research indicates that derivatives of the compound have shown promising results in antimicrobial screenings, outperforming standard drugs like Gentamicin against various pathogens . This suggests potential use in developing new antimicrobial agents.
Antioxidant Properties
The compound’s derivatives have been evaluated for their antioxidant potential, with empirical results indicating substantial free radical scavenging activity . This property is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases.
Anti-corrosion Potential
In industrial applications, derivatives of this compound have been assessed for their anti-corrosive properties on metals in aggressive environments . The findings suggest that they can significantly reduce corrosion rates, which is beneficial for extending the lifespan of metal structures and components.
Cardiovascular Therapeutics
Given the role of Coenzyme Q analogues in mitochondrial function, derivatives of this compound may be explored for their therapeutic potential in treating cardiovascular diseases . Their ability to mimic Coenzyme Q could be harnessed to improve heart health and treat related disorders.
Mitochondrial Disorders Treatment
The compound’s role in the synthesis of Coenzyme Q analogues also points to its potential application in the treatment of mitochondrial disorders . These disorders often involve dysfunctional energy production, and the compound could play a role in therapeutic strategies.
Neuroprotective Effects
Isoxazole derivatives, including those related to this compound, have been studied for their neuroprotective effects, particularly in the context of neuro-inflammation and neurodegenerative diseases . The inhibition of certain pathways by these compounds could lead to new treatments for such conditions.
Synthetic Chemistry Research
The compound is also significant in synthetic chemistry research, serving as a building block for various chemical syntheses . Its versatility in reactions makes it a valuable resource for developing new synthetic methodologies and discovering novel compounds with potential applications across different fields.
Future Directions
Isoxazole and its derivatives have shown a wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
This could involve binding to the active site of an enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Similar compounds are typically well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
properties
IUPAC Name |
5-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-8-4-11(18-16-8)2-3-15-12(17)9-5-10(13)7-14-6-9/h4-7H,2-3H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOORLJXENIUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2878278.png)
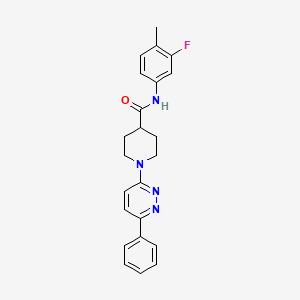
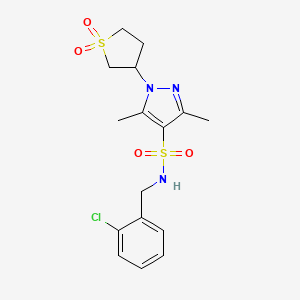
![2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B2878285.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2878286.png)
![Methyl (3aS,7aS)-2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2878288.png)
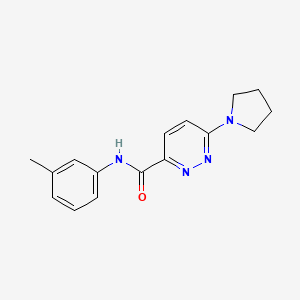
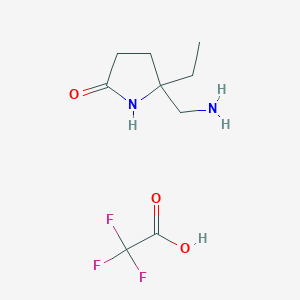
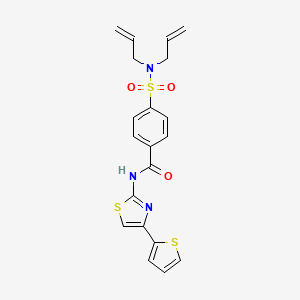
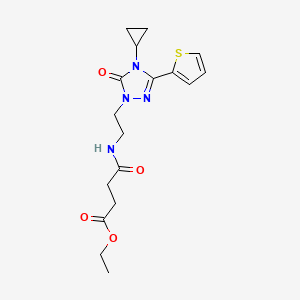
![tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2878295.png)

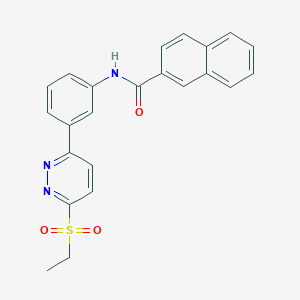
![2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2878299.png)